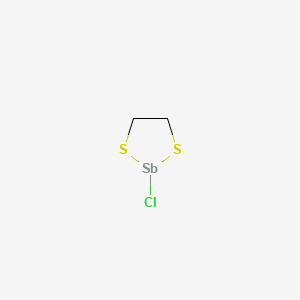

2-Chloro-1,3,2-dithiastibolane

Description

Properties

CAS No. |

3741-30-8 |

|---|---|

Molecular Formula |

C2H4ClS2Sb |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

2-chloro-1,3,2-dithiastibolane |

InChI |

InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3 |

InChI Key |

QJAJJTVTMVIPPB-UHFFFAOYSA-K |

Canonical SMILES |

C1CS[Sb](S1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in tetrahydrofuran (THF) at temperatures ranging from room temperature to −25°C. A stoichiometric ratio of SbF₃ to 1 (1:1) is employed, with the following reaction equation:

The mechanism likely involves nucleophilic displacement at phosphorus, facilitated by the greater electrophilicity of SbF₃ compared to PF₃. The use of THF as a solvent stabilizes intermediates, while lower temperatures (−5°C to −25°C) minimize side reactions, improving yields to 62%.

Characterization and Conformational Analysis

Compound 2 was characterized via:

-

¹H NMR : A singlet at δ 3.77 ppm, indicating magnetic equivalence of all four hydrogens on the ethylene backbone.

-

¹³C NMR : A singlet at δ 43.1 ppm, consistent with symmetric carbon environments.

-

Mass spectrometry : Molecular ion peak at m/z 250 [M]⁺, with fragments at m/z 221 ([SbS₂Cl]⁺) and 185 ([SbS₂]⁺).

Semi-empirical calculations revealed a non-planar "half-chair" conformation due to steric effects from the antimony atom. Dihedral angles between sulfur and antimony atoms (Table 1) corroborate this geometry, explaining the observed NMR symmetry.

Table 1: Key Dihedral Angles in this compound

| Dihedral Angle | Value (°) |

|---|---|

| S(6)–C(5)–C(4)–S(8) | −61.1 |

| H(1)–C(5)–C(4)–H(9) | −54.8 |

| H(3)–C(5)–C(4)–H(10) | −54.8 |

Direct Synthesis from 1,2-Ethanedithiol and Antimony Trichloride

An alternative route involves reacting 1,2-ethanedithiol with SbCl₃ in hydrochloric acid. This method, though less efficient (yields ~35%), avoids the need for phosphorus precursors.

Reaction Optimization

The reaction is typically conducted in anhydrous HCl under nitrogen atmosphere:

Excess SbCl₃ (1.2 equivalents) and prolonged reaction times (24–48 hours) are required to drive the reaction to completion. The use of dichloromethane as a co-solvent improves miscibility but introduces challenges in HCl gas removal.

Limitations

-

Low yield : Competing oligomerization of 1,2-ethanedithiol reduces efficiency.

-

Purity issues : Residual SbCl₃ and HCl necessitate rigorous purification via recrystallization from THF/hexane mixtures.

Ligand Exchange with Organoantimony Precursors

A third method employs 2,2-dimethyl-1,3-dithia-2-silacyclopentane and SbPhCl₂, leveraging silicon-antimony transmetallation:

This route achieves moderate yields (40–50%) but requires specialized organometallic reagents, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Skeletal substitution (SbF₃) | 48–62 | −25 to 25 | High purity; scalable | Requires THF solvent |

| Direct synthesis (SbCl₃) | ~35 | 0–25 | Simple reagents | Low yield; HCl handling |

| Ligand exchange (SbPhCl₂) | 40–50 | 25 | Avoids phosphorus intermediates | Costly reagents; air-sensitive |

Chemical Reactions Analysis

2-Chloro-1,3,2-dithiastibolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.

Reagents and Conditions: Common reagents used in these reactions include antimony trifluoride (SbF3) and other halogenating agents. The conditions typically involve mild temperatures and controlled environments to ensure high yields and purity of the products.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-1,3,2-dithiastibolane typically involves a skeletal substitution reaction. One notable method includes treating 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF3), which leads to the formation of this compound without replacing the chlorine atom . Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its ability to participate in various reactions makes it useful for forming complex organometallic compounds. The compound can facilitate nucleophilic substitutions and other transformations that are essential in synthetic organic chemistry.

Research has indicated that this compound may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacteria, although the specific mechanisms of action are still under investigation. This potential opens avenues for its application in medicinal chemistry and the development of new antimicrobial agents.

Materials Science

The unique properties of this compound make it a candidate for applications in materials science. Its reactivity allows for the development of novel materials with specific electronic or catalytic properties. This could include the synthesis of polymers or other materials that leverage its chemical characteristics for enhanced performance in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,2-dithiastibolane involves its interaction with various molecular targets and pathways. The presence of antimony in the compound allows it to participate in unique coordination chemistry, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research, but the compound’s ability to form stable complexes with other elements is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-1,3,2-dioxaphospholane 2-oxide with analogous organophosphorus and heterocyclic compounds based on reactivity, hazards, and applications.

Key Findings from Comparisons:

Reactivity: The chlorine substituent in 2-Chloro-1,3,2-dioxaphospholane 2-oxide significantly increases its reactivity compared to non-halogenated analogs (e.g., 1,3,2-dioxaphospholane). Its violent reaction with water distinguishes it from THF, which is water-miscible but non-reactive . Sulfur analogs (e.g., dithiaphospholanes) exhibit slower hydrolysis rates but may release hazardous gases like H2S under basic conditions.

Hazard Profile: The compound’s corrosive nature and toxic gas release upon water contact make it more hazardous than THF or non-chlorinated phosphorus heterocycles .

Applications :

- While THF is widely used as a solvent, 2-Chloro-1,3,2-dioxaphospholane 2-oxide serves niche roles in synthesizing phosphorus-containing polymers or agrochemicals .

Biological Activity

2-Chloro-1,3,2-dithiastibolane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods. A notable synthetic route involves the treatment of 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF₃) in tetrahydrofuran (THF), leading to a skeletal substitution reaction that produces the desired compound with a yield of approximately 62% under optimized conditions . The characterization of the compound was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure.

Table 1: Characterization Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄ClS₂Sb |

| Molecular Weight | 284.76 g/mol |

| NMR Chemical Shifts | δ 3.77 (H), δ 43.1 (C) |

| Mass Spectrum (m/z) | 250 [M]+ |

| Yield from Synthesis | 62% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted by Mendes et al. assessed the antimicrobial activity of several dithiastibolanes, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In a separate investigation published in Bioorganic & Medicinal Chemistry, researchers evaluated the cytotoxic effects of dithiastibolanes on human cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC₅₀ value of 15 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1,3,2-dithiastibolane, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via skeletal substitution reactions. For example, treating 2-chloro-1,3,2-dithiaphospholane with SbF₃ under anhydrous conditions at 60–80°C yields this compound in high yields (~85%) .

- Critical Parameters : Moisture must be excluded to avoid side reactions (e.g., hydrolysis). Reaction time and stoichiometry of SbF₃ are critical for reproducibility.

- Validation : Confirm purity via ¹H/¹³C NMR (magnetic equivalence of H atoms due to antimony's steric effects) and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods for all manipulations .

- Emergency Response : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H NMR shows equivalent H atoms due to the compound’s half-chair conformation (confirmed via semi-empirical calculations) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and isotopic patterns confirm molecular weight and antimony presence .

- Complementary Data : IR spectroscopy detects P=S or Sb–S bond vibrations (~500–600 cm⁻¹) .

Q. How does the compound’s stability vary under different environmental conditions?

- Thermal Stability : Stable up to 110°C (flash point >110°C), but decomposes exothermically above 200°C .

- Reactivity : Reacts violently with water, releasing toxic gases (e.g., HCl, H₂S). Avoid aqueous solvents or humid environments .

Advanced Research Questions

Q. How can skeletal substitution reactions involving antimony be optimized for scalable synthesis?

- Mechanistic Insight : The substitution of phosphorus with antimony in SbF₃-mediated reactions proceeds via a nucleophilic displacement mechanism. Excess SbF₃ (1.5–2.0 equiv.) and controlled heating (70°C, 12 hours) maximize yield .

- Challenges : Antimony’s larger atomic radius introduces steric strain, requiring longer reaction times for complete conversion .

Q. What computational methods are suitable for predicting the conformational dynamics of this compound?

- Approach : Semi-empirical PM6 or DFT (e.g., B3LYP/6-31G*) models simulate the half-chair conformation. Antimony’s lone-pair electrons distort the ring geometry, validated by NMR equivalence .

- Validation : Compare computed bond angles/distances with X-ray crystallography (if available) or NMR-derived NOE data .

Q. How do discrepancies in reported physicochemical properties (e.g., boiling point) arise across studies?

- Data Analysis :

- Boiling Point : Variations (e.g., 89–99°C) stem from differences in pressure (0.8 mmHg vs. ambient) or impurities (<10% dioxaphospholane derivatives) .

- Density : Reported as 1.55 g/mL at 25°C, but hygroscopicity may alter measurements if samples absorb moisture .

Q. What strategies reconcile conflicting toxicity data for antimony-containing compounds?

- Critical Evaluation :

- In Vivo vs. In Vitro : While this compound lacks direct toxicology data, related antimony compounds show low acute toxicity but potential bioaccumulation .

- Mitigation : Conduct ecotoxicological assays (e.g., Daphnia magna LC₅₀) and adhere to REACH guidelines for disposal .

Tables for Key Data Comparison

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Older methods report lower yields (~60%) due to incomplete substitution; modern protocols using SbF₃ excess achieve >85% .

- Regulatory Classification : While not listed under TSCA or REACH, regional guidelines (e.g., GHS) mandate strict handling due to corrosivity (H314) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.